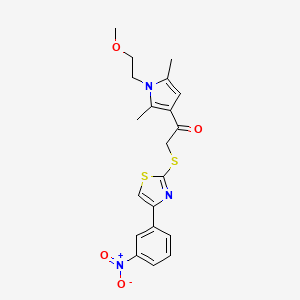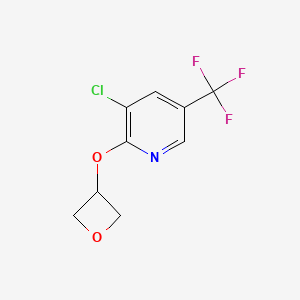
3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine, also known as CF3-oxetane-pyridine or CTP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine derivatives and is characterized by the presence of a trifluoromethyl group, a chloro group, and an oxetane ring.
Applications De Recherche Scientifique
Fluazinam Compound Structure
- The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, found in the fungicide fluazinam, features a dihedral angle between the pyridine and benzene ring planes, contributing to its structural properties. This compound forms inversion dimers linked by hydrogen bonds, and a three-dimensional network through various interactions including C—Cl⋯π and N—O⋯π, showcasing its potential for diverse chemical applications (Youngeun Jeon et al., 2013).
Pesticide Synthesis
- 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, is extensively used in the synthesis of pesticides. The paper reviews various synthesis processes for this compound, underlining its importance in agrochemical applications (Lu Xin-xin, 2006).
Herbicide Intermediate
- 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, demonstrates the role of such compounds in agricultural chemistry. The paper details the synthesis process from nicotinamide, highlighting its efficiency and yield, relevant for herbicide production (Zuo Hang-dong, 2010).
Fungicidal Activity
- A study on novel derivatives containing the (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl group showed significant fungicidal activity. This includes effective control of wheat powdery mildew, cucumber downy mildew, and anthracnose, indicating the compound's potential in developing new fungicides (Chunrui Yu et al., 2006).
Insecticidal Activity
- 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, an intermediate for the insecticide tefluthrin, showcases the use of pyridine rings in pesticide discovery. The compound's structure suggests potential insecticidal activity (Dongqing Liu et al., 2006).
Synthesis Reaction Principles
- An analysis of the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine provides insights into the feasibility of side-chain chlorination and the relationship between chlorinating and fluorinating difficulties. This is crucial for the synthesis of related compounds (Liu Guang-shen, 2014).
Halogen Shuffling in Pyridines
- The study on 2-chloro-6-(trifluoromethyl)pyridine's conversion into its 3-iodo derivative and subsequent reactions demonstrates the compound's versatility in chemical syntheses, particularly in halogen/metal exchange and electrophilic trapping processes (F. Mongin et al., 1998).
Antimicrobial Activities and DNA Interaction
- The investigation of 2-chloro-6-(trifluoromethyl)pyridine revealed its antimicrobial activities and interaction with DNA, highlighting its potential in biomedical research. Structural and spectroscopic properties of the compound were also studied (M. Evecen et al., 2017).
Propriétés
IUPAC Name |
3-chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXPTPDKYJQIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B2637695.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)
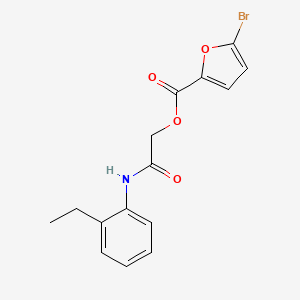
![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
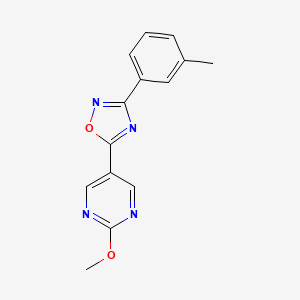
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)
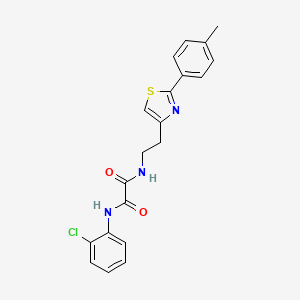
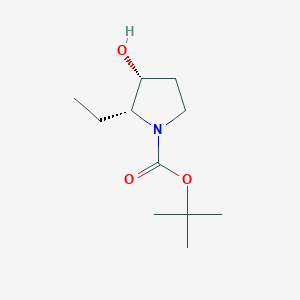
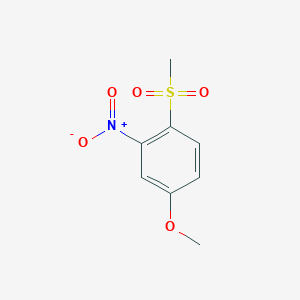
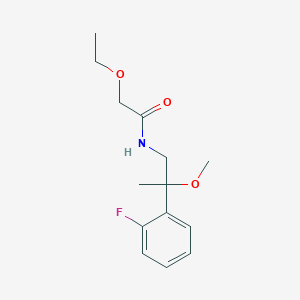
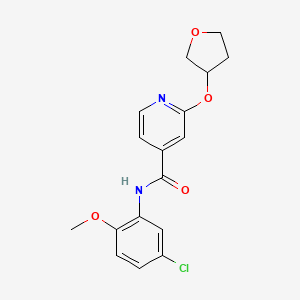
![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate](/img/structure/B2637713.png)
